molecular formula C6H9ClN2O4S B1632512 3-Chlorophenylhydrazine Sulfate CAS No. 41713-37-5

3-Chlorophenylhydrazine Sulfate

Cat. No.: B1632512
CAS No.: 41713-37-5
M. Wt: 240.67 g/mol
InChI Key: ZQMWFTLJZQAIHV-UHFFFAOYSA-N
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Description

3-Chlorophenylhydrazine Sulfate is a chemical compound with the molecular formula C6H7ClN2.H2O4S. It is a derivative of hydrazine, which is known for its high reactivity and toxicity. This compound is commonly used in the synthesis of various organic compounds and has been found to exhibit bioactivity against certain biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chlorophenylhydrazine Sulfate typically involves a multi-step process that includes diazotization, reduction, purification, and salt formation. One common method involves the following steps :

    Diazotization: The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures.

    Reduction: The diazonium salt formed is then reduced using a suitable reducing agent such as stannous chloride.

    Purification: The resulting product is purified through recrystallization.

    Salt Formation: Finally, the purified product is treated with sulfuric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenylhydrazine Sulfate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted hydrazines .

Scientific Research Applications

3-Chlorophenylhydrazine Sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chlorophenylhydrazine Sulfate involves its interaction with molecular targets and pathways. It acts as a chemical inhibitor of oxidative phosphorylation, disrupting the proton gradient established during electron transport chain activity. This leads to reduced ATP synthesis and affects cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylhydrazine Hydrochloride
  • 4-Chlorophenylhydrazine Sulfate
  • 2-Chlorophenylhydrazine Sulfate

Uniqueness

3-Chlorophenylhydrazine Sulfate is unique due to its specific bioactivity and reactivity profile. Compared to its analogs, it exhibits distinct chemical properties and biological effects, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3-chlorophenyl)hydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h1-4,9H,8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWFTLJZQAIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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